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Compound of Interest

Compound Name: 3-bromo-6-nitro-1H-indazole

Cat. No.: B1268602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3-bromo-6-nitro-1H-indazole. Due to the limited availability of public experimental spectra

for this specific compound, this guide presents a combination of predicted data, derived from

the analysis of structurally related molecules, and detailed, generalized experimental protocols

for acquiring such data. This document serves as a valuable resource for the synthesis,

identification, and quality control of 3-bromo-6-nitro-1H-indazole in research and development

settings.

Molecular Structure and Properties
3-bromo-6-nitro-1H-indazole is a heterocyclic aromatic compound with the chemical formula

C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol .[1] Its structure, featuring a fused

pyrazole and benzene ring system with bromo and nitro substituents, makes it a valuable

scaffold in medicinal chemistry. The precise characterization of this molecule is paramount for

its application in drug discovery and development.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-bromo-6-nitro-1H-
indazole. These predictions are based on the known spectral properties of indazole

derivatives, including various bromo- and nitro-substituted analogues.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectral Data for 3-bromo-6-nitro-1H-indazole

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.5 - 14.5 br s 1H N-H

~8.60 d 1H H-7

~8.10 dd 1H H-5

~7.85 d 1H H-4

Note: Spectra are predicted for a DMSO-d₆ solvent. The N-H proton is expected to be a broad

singlet and its chemical shift is highly dependent on solvent and concentration. Coupling

constants are expected to be in the typical range for aromatic protons.

Table 2: Predicted ¹³C NMR Spectral Data for 3-bromo-6-nitro-1H-indazole

Chemical Shift (δ, ppm) Assignment

~147.0 C-6

~141.5 C-7a

~128.0 C-3

~124.5 C-5

~122.0 C-3a

~118.0 C-4

~108.0 C-7
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Note: Predicted chemical shifts are based on data from related nitro- and bromo-substituted

indazoles.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

key IR absorption bands for 3-bromo-6-nitro-1H-indazole are listed below.

Table 3: Predicted IR Absorption Bands for 3-bromo-6-nitro-1H-indazole

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Medium, Broad N-H stretch

1620 - 1600 Medium C=C aromatic stretch

1530 - 1510 Strong Asymmetric NO₂ stretch

1350 - 1330 Strong Symmetric NO₂ stretch

850 - 800 Strong C-N stretch

700 - 600 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 3-bromo-6-nitro-1H-indazole

m/z Relative Intensity (%) Assignment

241/243 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

195/197 Medium [M-NO₂]⁺

162 Medium [M-Br]⁺

116 Medium [M-Br-NO₂]⁺
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Note: The molecular ion will appear as a doublet with an approximate 1:1 ratio due to the

natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: Predicted UV-Visible Absorption Data for 3-bromo-6-nitro-1H-indazole

λmax (nm) Solvent

~280, ~350 Ethanol or Methanol

Note: The presence of the nitro group and the extended aromatic system is expected to result

in absorptions in the UV region.

Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 3-bromo-6-nitro-1H-indazole.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 10-20 mg of the solid sample.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer's probe.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse

angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to

differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H spectrum to determine the relative number of protons.
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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-bromo-6-nitro-1H-indazole.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record the background spectrum of the empty ATR crystal.

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.
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The final spectrum is automatically generated by ratioing the sample spectrum against the

background spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule (e.g., N-H, C=C, NO₂, C-Br).

Compare the obtained spectrum with reference spectra of similar compounds if available.
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FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-bromo-6-nitro-
1H-indazole.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI or Electron Impact - EI).

Sample Preparation:

For ESI-MS, dissolve a small amount of the sample (typically <1 mg) in a suitable solvent

(e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL.

For EI-MS with a direct insertion probe, place a small amount of the solid sample in a

capillary tube.

Data Acquisition:
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Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct

infusion or through a liquid chromatography system.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to

collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Note the

characteristic isotopic pattern for bromine.

Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., NO₂, Br) and

fragment ions, which can provide structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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